Doxylamine N-Oxide Doxylamine N-Oxide
Brand Name: Vulcanchem
CAS No.: 99430-77-0
VCID: VC0031208
InChI: InChI=1S/C17H22N2O2/c1-17(21-14-13-18(2)3,15-9-5-4-6-10-15)16-11-7-8-12-19(16)20/h4-12H,13-14H2,1-3H3
SMILES: CC(C1=CC=CC=C1)(C2=CC=CC=[N+]2[O-])OCCN(C)C
Molecular Formula: C17H22N2O2
Molecular Weight: 286.375

Doxylamine N-Oxide

CAS No.: 99430-77-0

Cat. No.: VC0031208

Molecular Formula: C17H22N2O2

Molecular Weight: 286.375

* For research use only. Not for human or veterinary use.

Doxylamine N-Oxide - 99430-77-0

Specification

CAS No. 99430-77-0
Molecular Formula C17H22N2O2
Molecular Weight 286.375
IUPAC Name N,N-dimethyl-2-[1-(1-oxidopyridin-1-ium-2-yl)-1-phenylethoxy]ethanamine
Standard InChI InChI=1S/C17H22N2O2/c1-17(21-14-13-18(2)3,15-9-5-4-6-10-15)16-11-7-8-12-19(16)20/h4-12H,13-14H2,1-3H3
Standard InChI Key MDIHSMRZIRBUPR-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1)(C2=CC=CC=[N+]2[O-])OCCN(C)C

Introduction

Chemical Structure and Properties

Molecular Structure

Doxylamine N-Oxide possesses the molecular formula C17H22N2O2 with a calculated molecular weight of 286.37 g/mol . The compound derives from doxylamine through an oxidation process, specifically involving the addition of an oxygen atom to form the N-oxide derivative. Its structure features a pyridine ring, a phenyl group, and a tertiary amine component that has undergone oxidation to create the N-oxide functional group . This structural arrangement contributes to its distinctive chemical and pharmacological properties that differentiate it from the parent compound.

Chemical Identifiers and Nomenclature

Doxylamine N-Oxide is identified through several chemical designations and nomenclature systems:

  • IUPAC Name: N,N-dimethyl-2-[1-(1-oxidopyridin-1-ium-2-yl)-1-phenylethoxy]ethanamine

  • CAS Numbers: 86142025, 97143-65-2

  • InChI: InChI=1S/C17H22N2O2/c1-17(21-14-13-18(2)3,15-9-5-4-6-10-15)16-11-7-8-12-19(16)20

  • InChIKey: MDIHSMRZIRBUPR-UHFFFAOYSA-N

  • SMILES: CC(C1=CC=CC=C1)(C2=CC=CC=[N+]2[O-])OCCN(C)C

Alternative nomenclature includes:

  • 2-(1-(2-(Dimethylamino)ethoxy)-1-phenylethyl)pyridine 1-oxide

  • N,N-Dimethyl-2-[1-phenyl-1-(2-pyridinyl)ethoxy]ethanamine N-Oxide

  • Doxylamine pyridinyl N-oxide

Physical and Chemical Properties

The chemical structure of Doxylamine N-Oxide suggests specific physicochemical characteristics, though comprehensive documentation of properties such as melting point, boiling point, and solubility parameters remains limited in the scientific literature. As an N-oxide derivative, the compound likely exhibits enhanced polarity and water solubility compared to doxylamine itself. The presence of the oxidized nitrogen atom creates a significant dipole moment that influences its chemical behavior, solubility profile, and interactions within biological systems . These properties have important implications for its pharmacokinetics, including absorption, distribution, metabolism, and excretion patterns.

Synthesis and Metabolism

Synthesis

Doxylamine undergoes multiple metabolic pathways within the human body, including N-demethylation and oxidation processes . Doxylamine N-Oxide represents one of the principal metabolites formed through the oxidative pathway. Research by Ganes et al. (1986) confirmed the excretion of doxylamine aliphatic N-oxide in rat urine through comparison with synthetically produced reference compound . This study additionally verified the excretion patterns in both Wistar rats and squirrel monkeys under in vivo conditions .

The metabolic transformation of doxylamine involves several enzymatic processes, primarily occurring within the hepatic system. These metabolic pathways facilitate the elimination of doxylamine from the body, with metabolites including Doxylamine N-Oxide being primarily excreted through urinary and fecal routes .

Excretion and Elimination

Analytical Methods

Detection Techniques

Analytical detection of Doxylamine N-Oxide typically employs chromatographic techniques coupled with mass spectrometry. These sophisticated methodologies enable both detection and quantification of the compound in various biological matrices, including urine, blood, and hair samples with high sensitivity and specificity. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) represent commonly utilized approaches for this purpose . The reliable detection of Doxylamine N-Oxide serves as a valuable marker for doxylamine metabolism and provides critical information in both forensic and clinical contexts, particularly when assessing medication compliance or potential substance misuse.

Applications in Forensic Analysis

Doxylamine N-Oxide has achieved particular significance in forensic toxicology, especially within the specialized field of hair analysis. Hair samples offer the distinct advantage of providing information regarding drug consumption patterns over extended time periods, making this approach particularly valuable for forensic investigations. Recent scientific studies have focused extensively on examining the incorporation mechanisms of doxylamine and its N-oxide metabolite in human hair, while additionally investigating the potential effects of various cosmetic treatments on their detection and accurate quantification . These research findings hold important implications for the proper interpretation of forensic cases involving suspected doxylamine consumption, particularly when cosmetic treatments may have altered detection profiles.

Research Findings

Incorporation in Human Hair

A significant investigation examined the incorporation of doxylamine and its N-oxide metabolite in human hair samples, along with evaluating the impact of cosmetic treatments on detection capabilities . This comprehensive study included three distinct subject groups: a regular doxylamine user and two single-dose users, with one participant applying permanent oxidative hair dye on a monthly basis.

Researchers discovered that average concentrations in head hair samples for doxylamine and its N-doxylamine-oxide varied substantially between subjects. For the regular user (Subject 1), measured concentrations reached 1825 pg/mg for doxylamine and 16 pg/mg for N-doxylamine-oxide. In contrast, Subject 2 (single dose) exhibited concentrations of 182 pg/mg for doxylamine while N-doxylamine-oxide remained below the limit of quantification (LOQ) .

For Subject 3 (who received two single doses separated by 5 months), the concentrations in the first strand (collected 1 month following the last dose) demonstrated a distinct segmental distribution pattern:

  • 1st cm: 367 pg/mg (doxylamine) and 22 pg/mg (N-doxylamine-oxide)

  • 2nd cm: 664 pg/mg (doxylamine) and 37 pg/mg (N-doxylamine-oxide)

  • 3rd cm: 108 pg/mg (doxylamine) and 13 pg/mg (N-doxylamine-oxide)

  • 4th cm: 13 pg/mg (doxylamine) and 7 pg/mg (N-doxylamine-oxide)

In the second strand analysis (collected 5 months after the final dose), both compounds fell below the LOQ, indicating elimination or degradation over this extended timeframe .

Impact of Hair Treatments

The research additionally investigated how oxidative hair dying processes affected the detection of doxylamine and its N-oxide metabolite. A permanent oxidative hair dye treatment was applied twice to hair samples collected from Subject 2. Researchers observed that oxidative hair treatment produced significant effects on the concentrations of both compounds, with particularly notable changes in their relative proportions .

Specifically, the oxidative treatment substantially increased the concentration of N-doxylamine-oxide from below quantification limits to 79 pg/mg (n = 3, RSD 6%). Conversely, the concentration of parent doxylamine decreased dramatically from 128 pg/mg to 40 pg/mg (n = 3, RSD 4%) . This finding suggests that oxidative hair treatments may catalyze the conversion of doxylamine to its N-oxide metabolite, potentially through chemical oxidation processes similar to metabolic transformations.

These observations carry significant implications for the interpretation of hair analysis results in forensic investigations, highlighting the crucial need to consider cosmetic treatment history when evaluating detection and quantification of drugs and their metabolites in hair samples.

Data Tables

Table 1: Concentration of Doxylamine and N-Doxylamine-Oxide in Hair Samples from Different Subjects

SubjectDosing PatternDoxylamine (pg/mg)N-Doxylamine-Oxide (pg/mg)
Subject 1Regular user182516
Subject 2Single dose182<LOQ
Subject 3*Two single doses (5 months apart)See Table 2See Table 2

*Detailed segmental analysis presented in Table 2

Table 2: Segmental Analysis of Subject 3's Hair (1 Month After Last Dose)

SegmentDoxylamine (pg/mg)N-Doxylamine-Oxide (pg/mg)
1st cm36722
2nd cm66437
3rd cm10813
4th cm137
Strand 2 (5 months after last dose)<LOQ<LOQ

Table 3: Effect of Oxidative Hair Dying on Doxylamine and N-Doxylamine-Oxide Concentrations

CompoundBefore Treatment (pg/mg)After Treatment (pg/mg)Change (%)
Doxylamine12840-68.8%
N-Doxylamine-Oxide<LOQ79N/A

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